Biological activities of brominated benzofuran derivatives.
Biological activities of brominated benzofuran derivatives.
An In-depth Technical Guide to the Biological Activities of Brominated Benzofuran Derivatives
Abstract
The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural and synthetic bioactive molecules.[1] The strategic introduction of bromine atoms to this core structure often enhances the pharmacological profile, a phenomenon attributed to the formation of halogen bonds which can improve binding affinity to biological targets.[2][3] This technical guide offers a comprehensive exploration of the diverse biological activities of brominated benzofuran derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental data. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data summaries, and pathway visualizations to facilitate further investigation and application of these promising compounds.
Introduction to Benzofurans and the Significance of Bromination
The benzofuran motif is considered a "privileged structure" in drug discovery, as its derivatives exhibit a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5][6] Natural products and synthetic drugs like Amiodarone (an antiarrhythmic agent) and Griseofulvin (an antifungal agent) feature this core, highlighting its therapeutic relevance.[7][8][9]
The process of halogenation, particularly bromination, is a critical strategy in medicinal chemistry to modulate a molecule's biological activity. The introduction of bromine can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. The ability of bromine to form a "halogen bond"—an attractive force between an electrophilic region on the halogen and a nucleophilic site on a target biomolecule—can substantially increase binding affinity and, consequently, biological potency.[2][3] This guide will explore how this strategic bromination unlocks and enhances the therapeutic potential of the benzofuran scaffold across different biological domains.
Anticancer Activities of Brominated Benzofurans
Brominated benzofuran derivatives have emerged as a significant class of cytotoxic agents, demonstrating potent activity against a wide range of human cancer cell lines.[10] Their efficacy often surpasses that of their non-brominated counterparts, underscoring the critical role of the bromine substituent.[7]
Mechanism of Action
The anticancer mechanisms of these compounds are multifaceted. Studies indicate they can induce apoptosis (programmed cell death) by inhibiting anti-apoptotic proteins like Bcl-2 and activating caspases.[11][12] For instance, certain bromo-derivatives have been shown to cause G2/M phase cell cycle arrest in cervical cancer cells.[13] Other reported mechanisms include the suppression of key signaling pathways, such as the glycogen synthase kinase-3β (GSK3β) pathway, which is involved in cancer cell survival.[13] Some brominated benzofurans may also interact directly with DNA, inhibiting its digestion by restriction endonucleases and thereby disrupting cellular replication.[4]
Structure-Activity Relationship (SAR)
The position of the bromine atom on the benzofuran scaffold is a critical determinant of cytotoxic activity.[2][3]
-
Bromination of Side Chains: Attaching a bromine atom to a methyl or acetyl group at position 3 of the benzofuran ring has been shown to significantly increase cytotoxicity against leukemia and carcinoma cell lines.[2][4][7]
-
Bromination of the Benzene Ring: The presence of a bromine atom on the benzene portion of the scaffold, such as at the C-5 position, is also associated with potent antitumor activity.[6] Chalcones containing a 5-bromo-1-benzofuran moiety exhibit significant activity against breast and prostate cancer cell lines.[6]
-
Hybrid Molecules: Incorporating a brominated benzofuran into a larger hybrid molecule, such as a benzofuran-oxadiazole conjugate, can yield highly potent compounds. The bromo-derivative 14c was found to be the most efficient against HCT116 colon cancer cells in its series.[13]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic efficacy (IC₅₀ values) of representative brominated benzofuran derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Brominated Benzofuran (Compound 1) | K562 (Leukemia) | 5.0 | [2] |
| Brominated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [2][3] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [1][13] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [1][13] |
| Bromo-oxadiazolylbenzofuran (14c) | HCT-116 (Colon) | 3.27 | [1][13] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [1][13] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [1][13] |
| Brominated Derivative (Compound 6) | K562 (Leukemia) | Selective Action | [12][14] |
| Brominated Derivative (Compound 8) | K562 (Leukemia) | Selective Action | [12][14] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol describes a standard method for evaluating the cytotoxic effects of brominated benzofuran derivatives on adherent cancer cell lines.[2][3]
Objective: To determine the IC₅₀ value of a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Brominated benzofuran test compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated benzofuran derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induced by a brominated benzofuran derivative.
Antimicrobial Activities
The introduction of bromine into the benzofuran structure is a proven strategy for creating potent antimicrobial agents effective against a range of pathogens.[15]
Spectrum of Activity
Brominated benzofurans have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (e.g., Candida albicans).[5][15][16] The degree of activity is highly dependent on the substitution pattern. For instance, derivatives with two halogen substituents on an acetyl group were active against Gram-positive cocci, while those with only one were inactive.[15] Furthermore, compounds bearing bromine on both the benzofuran core and an attached phenyl ring exhibited excellent antibacterial activity against all tested strains.[5]
Structure-Activity Relationship (SAR)
-
Poly-bromination: Increasing the number of bromine atoms can enhance activity. 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria and fungi.[15]
-
Positional Effects: The presence of halogens, including bromine, at positions 4, 5, and 6 of the benzofuran nucleus is considered essential for good antibacterial activity.[17]
-
Combined Features: Derivatives containing a halogen in the aromatic ring often show antifungal activity in addition to their antibacterial properties.[15]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected brominated benzofuran derivatives.
| Compound/Derivative Class | Pathogen | MIC (µg/mL) | Reference(s) | | :--- | :--- | :--- | | Brominated Ester I | C. albicans | 125 |[18] | | Brominated Ester I | C. glabrata | 250 |[18] | | Di-halogenated Derivatives (III, IV, VI) | Gram-positive bacteria | 50 - 200 |[15] | | Halogenated Derivative (VI) | Candida strains | Antifungal Activity |[15] | | Brominated Derivative (Compound 7) | Gram-positive strains | 16 - 64 |[12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain.
Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test compound stock solution in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this diluted bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control well.
Visualization: MIC Determination Workflow
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activities
Chronic inflammation is a driver of many diseases, and agents that can modulate this process are of high therapeutic value. Brominated benzofurans have demonstrated significant anti-inflammatory properties.[6][19]
Mechanism of Action
The anti-inflammatory effects of these derivatives are often linked to their ability to suppress the production of key inflammatory mediators. Studies have shown that certain benzofurans can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[20] The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[11] Furthermore, fluorinated and brominated benzofuran derivatives have been shown to decrease the secretion of inflammatory mediators like interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2).[11]
SAR Insights
The anti-inflammatory effects of benzofuran derivatives are significantly enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[11][21] This suggests a synergistic effect where the electronic and steric properties of multiple substituents contribute to the overall activity.
Quantitative Data: Inhibition of Inflammatory Mediators
The following table shows the IC₅₀ values for fluorinated/brominated benzofuran derivatives against the production of various inflammatory mediators in LPS-stimulated macrophages.[11]
| Inflammatory Mediator | IC₅₀ Range (µM) | Reference(s) |
| Interleukin-6 (IL-6) | 1.2 - 9.04 | [11] |
| Nitric Oxide (NO) | 2.4 - 5.2 | [11] |
| Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | [11] |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [11] |
Neuroprotective Activities
Neurodegenerative diseases like Alzheimer's represent a growing health crisis, and compounds that can protect neurons from damage are urgently needed. Benzofuran derivatives, including brominated variants, have shown promise in this area.[8][22]
Mechanism of Action
The neuroprotective effects of benzofuran derivatives are mediated through several pathways. They have been shown to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key process in neuronal damage.[8] Some natural benzofuran-type stilbenes exhibit significant protection against glutamate-induced cell death, with molecular docking studies suggesting this activity could be mediated by the mGluR1 pathway.[22] Additionally, these compounds possess antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation, which are crucial for preventing oxidative stress-induced neuronal damage.[8] Certain derivatives also show potential for Alzheimer's disease treatment by inhibiting butyrylcholinesterase and modulating microglial activity from a pro-inflammatory to a neuroprotective state.[23][24]
Quantitative Data: In Vitro Neuroprotective Effects
| Compound Class | Assay | Result | Reference(s) |
| Moracin O, R, P | Glutamate-induced damage in SK-N-SH cells | 40-60% cell viability at 10 µM | [22] |
| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Potent neuroprotection, comparable to memantine | [8] |
| 2-Arylbenzofuran (Compound 8) | Aβ₁₋₄₂ oligomer toxicity | Neuroprotective activity | [23] |
Synthesis Strategies for Brominated Benzofurans
The synthesis of brominated benzofurans can be achieved through various established organic chemistry routes. A common approach involves the bromination of a pre-formed benzofuran core or an intermediate.
Common Bromination Reagents:
-
N-Bromosuccinimide (NBS): Often used with a radical initiator like benzoyl peroxide (BPO) or in a suitable solvent like CCl₄ or ethanol to brominate allylic or benzylic positions, such as a methyl group on the furan ring.[4][25]
-
Bromine (Br₂): Typically used in a solvent like acetic acid or chloroform to achieve bromination on the aromatic ring or activated side chains.[4][26][27]
The choice of reagent and reaction conditions allows for regioselective bromination, enabling the synthesis of specific isomers for structure-activity relationship studies.[4]
Visualization: General Synthesis and Bromination Scheme
Caption: General synthetic route for a brominated benzofuran derivative.
Future Perspectives and Conclusion
Brominated benzofuran derivatives represent a highly versatile and potent class of bioactive compounds. The extensive research into their anticancer and antimicrobial activities has yielded numerous candidates with significant therapeutic potential, often demonstrating high efficacy and selectivity. The anti-inflammatory and neuroprotective properties, while less explored, are equally promising and address critical areas of unmet medical need.
Future research should focus on:
-
In Vivo Efficacy and Safety: Moving the most promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Mechanism Deconvolution: Further elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
Combinatorial Chemistry: Expanding the chemical space by synthesizing novel libraries of brominated benzofurans with diverse substitution patterns to optimize activity and drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of brominated benzofurans with existing clinical drugs to enhance therapeutic outcomes and overcome drug resistance.
References
-
Napiórkowska, M., Kaźmierczak-Barańska, J., Królewska-Głogowska, K., Nawrot, B., & Czernek, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1501. [Link]
-
Farhat, J., Alzyoud, L., Al-zoubi, R., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Napiórkowska, M., Kaźmierczak-Barańska, J., Królewska-Głogowska, K., Nawrot, B., & Czernek, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]
-
Kossakowski, J., & Ostrowska, K. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4729-4742. [Link]
-
Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 20(11), 1098–1117. [Link]
-
Pérez-Picaso, L., Romo-Mancillas, A., Ramirez-Espinosa, J. J., & Camacho-Corona, M. D. R. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]
-
Alinejad, M., & Nili-Ahmadabadi, A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-based complementary and alternative medicine : eCAM, 2020, 8820380. [Link]
-
Ju, X., Zhang, M., Jiang, H., & Liu, A. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8593-8602. [Link]
-
Shimizu, M., Hoshino, M., Hachiya, I., & Uno, T. (2017). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical & Pharmaceutical Bulletin, 65(1), 58-70. [Link]
-
S.P., A., & D.K., A. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(2), 209–230. [Link]
-
Chang, T., Chen, Y., Chen, Y., & Kuo, Y. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 290. [Link]
-
Basawaraj, R., & Patil, S. (2010). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Liu, X., Wang, X., Wang, Y., & Zhao, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
Jeon, S. Y., Lee, J., Kim, S. Y., & Lee, S. Y. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of the Korean Society for Applied Biological Chemistry, 58(3), 405-411. [Link]
-
Kamal, A., & Husain, A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96827. [Link]
-
Farhat, J., Alzyoud, L., Al-zoubi, R., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]
-
S.N., T., & K.P., P. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. [Link]
-
Farhat, J., Alzyoud, L., Al-zoubi, R., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
-
M., M., & K., S. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Semantic Scholar. [Link]
-
Bátori, R., Kővári, B., Seprenyi, A., & Fábián, I. (2024). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
-
Montanari, S., Mahmoud, A. M., Pruccoli, L., & Rabbito, A. (2020). Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. ChEMBL. [Link]
-
Ju, X., Zhang, M., Jiang, H., & Liu, A. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]
-
El-Gohary, N. S. (2021). Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One. Egyptian Journal of Chemistry, 64(4), 1845-1853. [Link]
-
Farhat, J., Alzyoud, L., Al-zoubi, R., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Suthakaran, R., & Mane, R. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 15(2), 1-10. [Link]
-
Hall, T. K., & da Silva, A. F. (2025). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ResearchGate. [Link]
-
Chiba, P., & Ecker, G. (1998). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of medicinal chemistry, 41(20), 3795–3801. [Link]
-
Kamal, M., Shakya, A. K., & Talha, J. (2011). BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]
-
Sharma, A., & Kumar, V. (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences, 85(5), 1-10. [Link]
-
Pérez-Picaso, L., Romo-Mancillas, A., Ramirez-Espinosa, J. J., & Camacho-Corona, M. D. R. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. [Link]
-
Kossakowski, J., & Ostrowska, K. (2011). Benzofuran derivatives with antifungal activity. ResearchGate. [Link]
-
Napiórkowska, M., Kaźmierczak-Barańska, J., & Czernek, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]
-
Napiórkowska, M., Kaźmierczak-Barańska, J., & Czernek, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
-
S.K., S., & M., K. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Semantic Scholar. [Link]
-
Baker, L. E., & Freeman, K. B. (2022). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine (MDMA) in Male Sprague-Dawley Rats. Western Michigan University ScholarWorks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives | MDPI [mdpi.com]
- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. jchps.com [jchps.com]
- 20. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 | MDPI [mdpi.com]
- 23. Document: Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. (CHEM... - ChEMBL [ebi.ac.uk]
- 24. ijpsonline.com [ijpsonline.com]
- 25. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 27. jocpr.com [jocpr.com]
